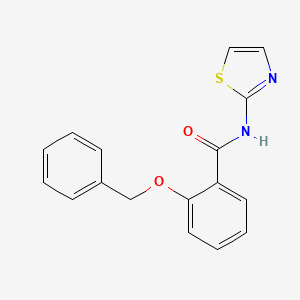

2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar thiazole and benzamide derivatives typically involves a multi-step process, where key functionalities are introduced through condensation, cyclization, or substitution reactions. For instance, compounds with related structures have been synthesized using a one-pot, three-component synthesis in glycerol medium, highlighting the efficiency and environmentally friendly nature of modern synthetic methods (Thumula et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds like 2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide can be characterized using spectroscopic methods such as NMR, IR, and X-ray diffraction. Density Functional Theory (DFT) calculations are also commonly used to predict and analyze the molecular geometry, vibrational frequencies, and electronic structure, providing insights into the compound's chemical behavior (Inkaya et al., 2018).

Chemical Reactions and Properties

Compounds with the benzamide and thiazole cores are known to undergo various chemical reactions, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. Their reactivity can be tuned by substituents on the thiazole ring or the benzamide moiety, making them versatile intermediates in organic synthesis (Al Mamari et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and thermal stability, can be influenced by their molecular structure. Techniques like thermogravimetric analysis (TG) and differential thermal analysis (DTA) are used to study these properties, providing valuable information for material science and pharmaceutical formulation (Inkaya et al., 2018).

Chemical Properties Analysis

The electronic structure, including HOMO-LUMO gaps, and electrostatic potential maps, derived from computational studies, provide insights into the chemical reactivity and interaction of these compounds with biological targets. Molecular docking studies can further elucidate their potential binding mechanisms, aiding in the design of more effective molecules (Thumula et al., 2020).

Mecanismo De Acción

Mode of Action

It has been suggested that it may act downstream of rho, blocking sreL-driven transcription stimulated by Gα12Q231L, Gα13Q226L, RhoA-G14V, and RhoC-G14V . It is also suggested that it may disrupt Rho signaling through functional inhibition of SRF transcriptional activity .

Biochemical Pathways

Given its potential role in rho/srf pathway inhibition, it may impact cellular processes regulated by this pathway, including cell cycle progression, apoptosis, and cellular migration .

Result of Action

Given its potential role in rho/srf pathway inhibition, it may have effects on cellular processes regulated by this pathway .

Action Environment

Like all drugs, its action and efficacy could potentially be influenced by a variety of factors, including the physiological state of the patient, the presence of other drugs, and specific characteristics of the disease being treated .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-phenylmethoxy-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-16(19-17-18-10-11-22-17)14-8-4-5-9-15(14)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDSEPGLAUSVCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone](/img/structure/B5297474.png)

![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}acrylamide](/img/structure/B5297479.png)

![3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5297495.png)

![N-methyl-2-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B5297505.png)

![ethyl {2,4-dioxo-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5297511.png)

![2-methyl-N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5297517.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxybutyl)isoxazole-3-carboxamide](/img/structure/B5297522.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B5297525.png)

![5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5297527.png)

![3-methyl-7-(4-phenoxybutyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5297539.png)

![3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile](/img/structure/B5297574.png)